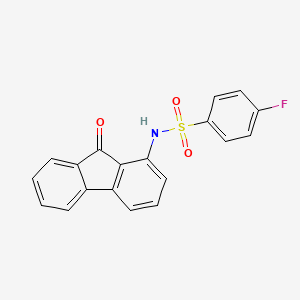

4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-(9-oxofluoren-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FNO3S/c20-12-8-10-13(11-9-12)25(23,24)21-17-7-3-6-15-14-4-1-2-5-16(14)19(22)18(15)17/h1-11,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOKCFGUWMJLHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzenesulfonyl chloride and 9-fluorenone.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

Procedure: The 4-fluorobenzenesulfonyl chloride is reacted with 9-fluorenone in an organic solvent, such as dichloromethane, under controlled temperature conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine or sulfonamide positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-Fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide is a chemical compound with potential applications in scientific research, particularly in the development of anticancer agents .

Basic Information

this compound has the following characteristics:

Apoptosis Inducers

This compound is related to the class of N-aryl-9-oxo-9H-fluorene-1-carboxamides, some of which have been identified as apoptosis inducers . These compounds can induce programmed cell death and may have potential as anticancer agents .

- Mechanism of Action: Modification of the 9-oxo-9H-fluorene ring can lead to compounds with improved activity in inducing apoptosis . Some derivatives have shown activity in tubulin inhibition assays, suggesting a change in the mechanism of action compared to earlier lead compounds .

- Anticancer Research: N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide was identified as a novel apoptosis inducer using a caspase- and cell-based high-throughput screening assay . It has demonstrated sub-micromolar potencies for caspase induction and growth inhibition in various human cancer cell lines, including breast cancer (T47D), colon cancer (HCT116), and hepatocellular carcinoma (SNU398) .

Potential for Target Identification

Mechanism of Action

The mechanism of action of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Physicochemical Properties and Crystallography

Crystal structures of related compounds provide insights into molecular packing and solubility:

- N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide : Adopts an orthorhombic crystal system (Pbca) with a density of 1.488 Mg/m³, stabilized by C–H···O and π-π interactions .

- 4-Fluoro-N-(4-nitrophenyl)benzenesulfonamide : Exhibits a dihedral angle of 74.8° between the benzene rings, reducing steric hindrance and favoring layered packing .

Tabulated Comparison of Key Compounds

Biological Activity

4-Fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide is a synthetic compound with potential applications in medicinal chemistry, particularly as an apoptosis inducer in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C19H12FNO3S

- Molecular Weight : 353.37 g/mol

- CAS Number : 866155-10-4

- Boiling Point : Approximately 547.8 ± 60.0 °C at 760 mmHg .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. This is facilitated through the activation of caspases, which are crucial enzymes in the apoptotic pathway. High-throughput screening assays have demonstrated that this compound can effectively induce caspase activation leading to cell death in various cancer cell lines, including T47D (human breast cancer), HCT116 (human colon cancer), and SNU398 (hepatocellular carcinoma) .

Key Findings:

- The compound exhibits sub-micromolar potency in inducing apoptosis and inhibiting cell growth.

- It arrests the cell cycle at the G2/M phase, triggering subsequent apoptotic processes as confirmed by flow cytometry analyses .

Structure-Activity Relationship (SAR)

SAR studies have been essential in understanding how modifications to the chemical structure of compounds similar to this compound influence their biological activity. For instance, modifications on the 9H-fluorene ring have shown varying degrees of tolerance and potency against different cancer cell lines.

| Compound | EC50 (µM) | Cell Line | Notes |

|---|---|---|---|

| 2a | 0.15 - 0.29 | T47D, HCT116, SNU398 | Original lead compound |

| 5a | ~0.05 | T47D | Improved potency over lead |

| 5b | ~0.10 | HCT116 | Active in tubulin inhibition assay |

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

-

Apoptosis Induction :

A study focused on N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide demonstrated significant apoptosis induction with an EC50 value in the sub-micromolar range across multiple cancer types . This indicates that structural analogs may also exhibit similar or enhanced biological activities. -

Cell Cycle Arrest :

Research indicated that compounds derived from the fluorene scaffold could effectively arrest cells at specific phases of the cell cycle, particularly G2/M, leading to increased apoptosis rates . -

Broad-Spectrum Activity :

Further investigations into related compounds revealed broad-spectrum activity against various cancer cell lines, suggesting that modifications to the benzene sulfonamide moiety could enhance therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.